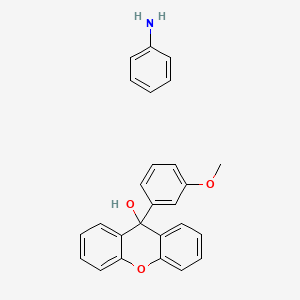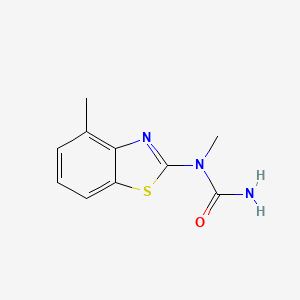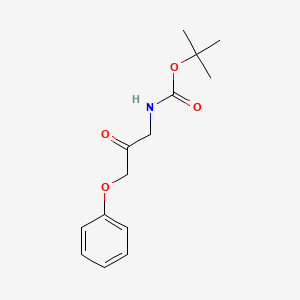![molecular formula C14H24N2O4 B12586418 Dimethyl [2,2'-bipiperidine]-1,1'-dicarboxylate CAS No. 639008-41-6](/img/structure/B12586418.png)
Dimethyl [2,2'-bipiperidine]-1,1'-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl [2,2’-bipiperidine]-1,1’-dicarboxylate is an organic compound belonging to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by its two piperidine rings connected through a bipiperidine linkage, with dimethyl ester groups attached to the carboxylate positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [2,2’-bipiperidine]-1,1’-dicarboxylate typically involves the cyclization of appropriate precursors followed by esterification. One common method involves the use of piperidine derivatives and suitable reagents to form the bipiperidine core. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product yield .
Industrial Production Methods
Industrial production of Dimethyl [2,2’-bipiperidine]-1,1’-dicarboxylate may involve large-scale cyclization reactions followed by purification processes. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl [2,2’-bipiperidine]-1,1’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized bipiperidine derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Dimethyl [2,2’-bipiperidine]-1,1’-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Dimethyl [2,2’-bipiperidine]-1,1’-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A related compound with a bipyridine core, used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns, also used in coordination chemistry.
Piperidine: The parent compound of piperidine derivatives, widely used in organic synthesis and pharmaceuticals.
Uniqueness
Dimethyl [2,2’-bipiperidine]-1,1’-dicarboxylate is unique due to its bipiperidine core and dimethyl ester groups, which confer specific chemical properties and reactivity. Its structure allows for diverse chemical modifications and applications in various fields of research .
Properties
CAS No. |
639008-41-6 |
|---|---|
Molecular Formula |
C14H24N2O4 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
methyl 2-(1-methoxycarbonylpiperidin-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H24N2O4/c1-19-13(17)15-9-5-3-7-11(15)12-8-4-6-10-16(12)14(18)20-2/h11-12H,3-10H2,1-2H3 |
InChI Key |
CEJUAFSINDDSJU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCCCC1C2CCCCN2C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Methoxy-N-[1-(2-methoxybenzoyl)cycloheptyl]-2-methylbenzamide](/img/structure/B12586363.png)



![Benzene, 1,4-dimethoxy-2-[[(3-methoxyphenyl)methyl]thio]-](/img/structure/B12586394.png)


![2-(2-Amino-4-chlorophenoxy)-1-[4-(4-fluorophenoxy)piperidin-1-yl]ethan-1-one](/img/structure/B12586406.png)
![Pyrrolo[3,2,1-jk][1,4]benzodiazepine, 7-(2,5-dihydro-4-imidazo[1,2-a]pyridin-3-yl-2,5-dioxo-1H-pyrrol-3-yl)-1,2,3,4-tetrahydro-2-(4-morpholinylcarbonyl)-(9CI)](/img/structure/B12586414.png)
![2-[4-(3-fluorophenyl)piperidin-1-yl]-N-(m-tolyl)acetamide](/img/structure/B12586420.png)
![Phenol, 2-[[1-(4-chlorophenyl)-3-butenyl]amino]-](/img/structure/B12586429.png)
